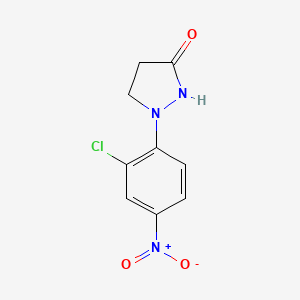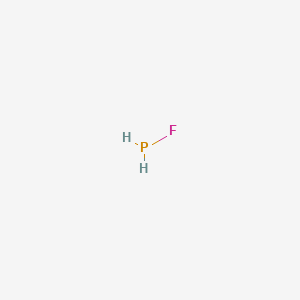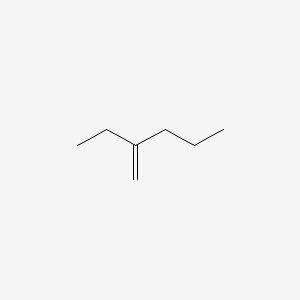![molecular formula C21H24N2O4 B13815232 5-[2-[2-(4-methoxyphenyl)propan-2-ylamino]-1-oxidanyl-ethyl]-8-oxidanyl-1H-quinolin-2-one](/img/structure/B13815232.png)
5-[2-[2-(4-methoxyphenyl)propan-2-ylamino]-1-oxidanyl-ethyl]-8-oxidanyl-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carmoterol is a long-acting beta-2 adrenergic receptor agonist, primarily investigated for its potential use in treating chronic obstructive pulmonary disease (COPD), asthma, and chronic bronchitis . It is known for its high selectivity for bronchial muscle over myocardial tissue, making it a promising candidate for respiratory therapies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carmoterol can be synthesized through a process involving the condensation of an oxiranyl compound with an amine . The synthetic route involves the following steps:
Condensation Reaction: An oxiranyl compound reacts with an amine to form an intermediate.
Chiral Separation: The intermediate is then subjected to chiral separation to obtain the desired enantiomer, (R,R)-carmoterol.
Industrial Production Methods
The industrial production of carmoterol involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Carmoterol undergoes various chemical reactions, including:
Oxidation: Carmoterol can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups on the carmoterol molecule.
Substitution: Substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carmoterol metabolites, while substitution reactions can introduce new functional groups to the molecule .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study beta-2 adrenergic receptor agonists.
Biology: Investigated for its effects on bronchial muscle and myocardial tissue.
Medicine: Explored as a treatment for COPD, asthma, and chronic bronchitis
Industry: Potential use in the development of new respiratory therapies.
Wirkmechanismus
Carmoterol exerts its effects by selectively binding to beta-2 adrenergic receptors on bronchial smooth muscle. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels result in the relaxation of bronchial smooth muscle, thereby improving airflow and reducing symptoms of respiratory conditions .
Vergleich Mit ähnlichen Verbindungen
Carmoterol is compared with other long-acting beta-2 adrenergic receptor agonists such as formoterol, salmeterol, and indacaterol . Here are some key points of comparison:
Onset of Action: Carmoterol has a rapid onset of action similar to formoterol and faster than salmeterol.
Duration of Action: Carmoterol has a longer duration of action compared to both formoterol and salmeterol.
List of Similar Compounds
- Formoterol
- Salmeterol
- Indacaterol
- Arformoterol
- GSK-159797
Eigenschaften
Molekularformel |
C21H24N2O4 |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
8-hydroxy-5-[1-hydroxy-2-[2-(4-methoxyphenyl)propan-2-ylamino]ethyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C21H24N2O4/c1-21(2,13-4-6-14(27-3)7-5-13)22-12-18(25)15-8-10-17(24)20-16(15)9-11-19(26)23-20/h4-11,18,22,24-25H,12H2,1-3H3,(H,23,26) |
InChI-Schlüssel |
DPCVZFSENRMFKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)OC)NCC(C2=C3C=CC(=O)NC3=C(C=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-3-[(4S,7S,7aS)-2-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid](/img/structure/B13815160.png)
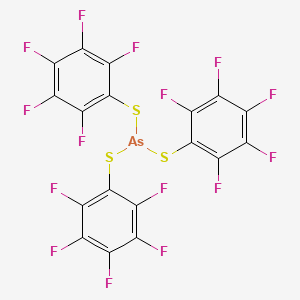
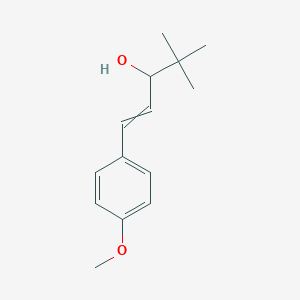
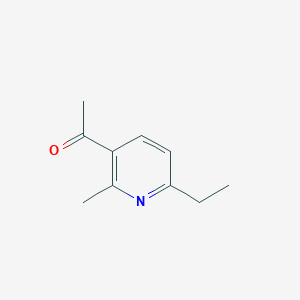
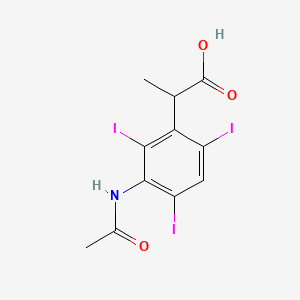
![Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl-](/img/structure/B13815186.png)
![2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane](/img/structure/B13815196.png)

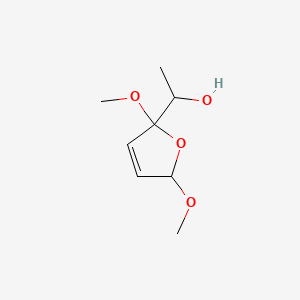
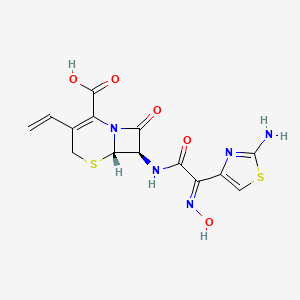
![3-Ethyl-2-[(3-([3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13815216.png)
